N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE is a complex organic compound that features a benzimidazole moiety fused with a quinazolinone structure
Properties
Molecular Formula |
C26H23N5O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C26H23N5O2/c32-23(15-8-16-31-17-27-20-12-5-4-11-19(20)26(31)33)30-24(18-9-2-1-3-10-18)25-28-21-13-6-7-14-22(21)29-25/h1-7,9-14,17,24H,8,15-16H2,(H,28,29)(H,30,32) |
InChI Key |
AIRCRLRXNCTRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents . The quinazolinone moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide . The final step involves coupling the benzimidazole and quinazolinone intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives
Reduction: Formation of quinazolinone amine derivatives
Substitution: Formation of alkylated or acylated benzimidazole derivatives
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The quinazolinone structure can interact with enzymes, leading to the inhibition of enzymatic activity . These interactions disrupt cellular processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Quinazolinone derivatives: Widely studied for their anticancer and antimicrobial properties.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE is unique due to the combination of benzimidazole and quinazolinone moieties, which may confer enhanced biological activity and specificity compared to individual derivatives .
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